

AS-604850: A Technical Guide for Cancer Immunology Research

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Compound of Interest		
Compound Name:	AS-604850	
Cat. No.:	B1250317	Get Quote

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Introduction

AS-604850 is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky) isoform.[1] Predominantly expressed in hematopoietic cells, PI3Ky is a critical signaling node in the tumor microenvironment (TME), playing a key role in the function of myeloid cells such as macrophages and myeloid-derived suppressor cells (MDSCs).[2][3][4] [5] These cell types are often implicated in creating an immunosuppressive TME that fosters tumor growth and resistance to therapies. By selectively targeting PI3Ky, AS-604850 serves as a valuable tool for investigating the role of this kinase in cancer immunology and for exploring its therapeutic potential. This guide provides an in-depth overview of AS-604850, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

AS-604850 exerts its effects by inhibiting the catalytic activity of the p110y subunit of PI3Ky. This kinase is a central component of a signaling pathway that is activated by G-protein coupled receptors (GPCRs), such as chemokine receptors, which are crucial for the recruitment and function of immune cells.[6] Inhibition of PI3Ky by AS-604850 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors like Akt (also known as protein kinase B or PKB) and mTOR, which are involved in cell survival, proliferation, and polarization.[1]



In the context of cancer immunology, the primary mechanism of action of **AS-604850** is the modulation of myeloid cell function within the TME. Specifically, inhibition of PI3Ky has been shown to:

- Repolarize Tumor-Associated Macrophages (TAMs): It can shift the phenotype of immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like state.[2][6]
- Inhibit Myeloid-Derived Suppressor Cell (MDSC) Function: It can interfere with the immunosuppressive activities of MDSCs, thereby enhancing anti-tumor T-cell responses.
- Reduce Neutrophil Recruitment: By blocking chemokine signaling, it can decrease the infiltration of neutrophils into inflammatory sites and potentially tumors.[1][7]

Data Presentation Inhibitory Activity and Selectivity

AS-604850 demonstrates significant potency and selectivity for the PI3Ky isoform.

Parameter	РІЗКу	ΡΙ3Κα	РІЗКβ	ΡΙ3Κδ	Reference
IC50	0.25 μΜ	4.5 μΜ	>20 μM	>20 μM	[7][8]
Ki	0.18 μΜ	-	-	-	[1]
Selectivity Fold	-	18-fold	>80-fold	>80-fold	[7]

In Vitro Cellular Activity



Cell Type	Stimulus	Assay	IC50 / Effect	Reference
RAW264.7 Mouse Macrophages	C5a	PKB Phosphorylation	10 μΜ	[1][7]
Pik3cg+/+ Mouse Monocytes	MCP-1	Chemotaxis	IC50 of 21 μM	[7]
Pik3cg+/+ Mouse Monocytes	MCP-1	PKB Phosphorylation	Concentration- dependent inhibition	[1]

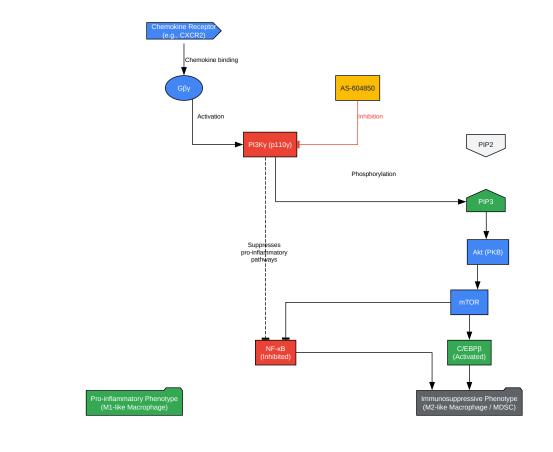
In Vivo Activity

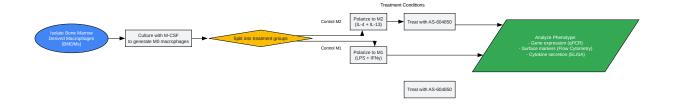
Model	Parameter Measured	Dose	Effect	Reference
RANTES- induced Peritonitis (Mouse)	Neutrophil Recruitment	ED50 = 42.4 mg/kg (p.o.)	Reduction in neutrophil infiltration	[1][7]
Thioglycollate- induced Peritonitis (Mouse)	Neutrophil Recruitment	10 mg/kg (p.o.)	31% reduction in neutrophil recruitment	[1][7]
Experimental Autoimmune Encephalomyeliti s (EAE) (Mouse)	Macrophage and CD3+ T cell infiltration	7.5 mg/kg/day (s.c.)	Significant decrease in cell numbers in the spinal cord	[9]

Signaling Pathways and Experimental Workflows PI3Ky Signaling Pathway in Myeloid Cells

The following diagram illustrates the central role of PI3Ky in mediating signals from chemokine receptors to downstream effectors that control myeloid cell function and polarization.







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